2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride
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Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a 3-chlorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group is attached to the piperazine ring through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced by reacting the intermediate compound with chloroacetic acid in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group or the 3-chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)propanoic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)butanoic acid
Uniqueness
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides steric hindrance, while the 3-chlorophenyl group enhances its binding affinity to molecular targets.
Properties
Molecular Formula |
C17H24Cl2N2O4 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12;/h4-6,11,14H,7-10H2,1-3H3,(H,21,22);1H |
InChI Key |
FTZOSIZTHWMNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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